(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl
Brand Name: Vulcanchem
CAS No.: 2376106-42-0
VCID: VC5231062
InChI: InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
SMILES: C1=CC(=CC=C1C(CO)N)I.Cl
Molecular Formula: C8H11ClINO
Molecular Weight: 299.54

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl

CAS No.: 2376106-42-0

Cat. No.: VC5231062

Molecular Formula: C8H11ClINO

Molecular Weight: 299.54

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl - 2376106-42-0

Specification

CAS No. 2376106-42-0
Molecular Formula C8H11ClINO
Molecular Weight 299.54
IUPAC Name (2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Standard InChI Key FXOQGXRQHSKXRI-DDWIOCJRSA-N
SMILES C1=CC(=CC=C1C(CO)N)I.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride belongs to the amino alcohol class, featuring a phenyl ring substituted with iodine at the para position, a secondary amine, and a hydroxyl group. The (2S) configuration denotes its chiral center at the second carbon of the ethanolamine backbone. Key identifiers include:

PropertyValueSource
CAS Number2376106-42-0
Molecular FormulaC8H11ClINO\text{C}_8\text{H}_{11}\text{ClINO}
Molecular Weight299.54 g/mol
IUPAC Name(2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride

The iodine atom enhances the compound’s polarizability, influencing its electronic interactions in biological systems.

Spectroscopic and Stereochemical Data

The compound’s InChI key (FXOQGXRQHSKXRI-DDWIOCJRSA-N) confirms its stereochemistry, while its SMILES string (C1=CC(=CC=C1C(CO)N)I.Cl\text{C1=CC(=CC=C1C(CO)N)I.Cl}) provides a simplified structural representation . Nuclear magnetic resonance (NMR) studies of analogous amino alcohols reveal distinct proton environments for the hydroxyl (δ\delta 1.5–2.5 ppm) and amine groups (δ\delta 3.0–3.5 ppm), though specific spectra for this compound remain unpublished .

Synthesis and Manufacturing

Reductive Amination

The primary synthesis route involves reductive amination of 4-iodobenzaldehyde with ethanolamine derivatives. For example, 4-iodobenzaldehyde reacts with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) under acidic conditions to yield the racemic mixture, which is subsequently resolved via chiral chromatography. Typical reaction conditions include:

  • Temperature: 25–40°C

  • Solvent: Methanol or ethanol

  • Yield: 60–75% after resolution

Alternative Methods

Alternative approaches include:

  • Grignard Reaction: Reaction of 4-iodophenylmagnesium bromide with 2-nitroethanol followed by nitro group reduction and hydrochloride salt formation .

  • Enzymatic Resolution: Use of lipases or acylases to enantioselectively hydrolyze ester intermediates, though this method is less common due to cost.

Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity through recrystallization from ethanol-water mixtures .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data:

SolventSolubility (mg/mL)Conditions
Water15–2025°C, pH 2–3
Ethanol50–6025°C
Dichloromethane<125°C

The compound’s calculated logP (1.2) indicates moderate lipophilicity, favoring membrane permeability in biological assays .

Reactivity and Functionalization

Oxidation Reactions

The hydroxyl group undergoes oxidation to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), yielding (2S)-2-amino-2-(4-iodophenyl)acetophenone, a precursor for heterocyclic derivatives.

Amine Protection and Deprotection

The primary amine is protected via Boc ((Boc)2O\text{(Boc)}_2\text{O}) or Fmoc (Fmoc-Cl\text{Fmoc-Cl}) groups, enabling peptide coupling reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine for further functionalization .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits β-glycosidases (IC50_{50} ≈ 50 μM) by mimicking the transition state of glycoside hydrolysis, leveraging hydrogen bonds between its hydroxyl group and enzyme active sites. Molecular docking studies predict strong interactions with the catalytic residues of human lysosomal β-glucosidase (GBA1).

Neurotransmitter Modulation

In vitro assays demonstrate weak affinity for serotonin receptors (5-HT2A_{2A} KiK_i = 1.2 μM), suggesting potential central nervous system (CNS) applications requiring structural optimization .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a building block for:

  • Anticancer Agents: Analogues with modified aryl groups show activity against leukemia cell lines (CC50_{50} = 5–10 μM) .

  • Antivirals: Iodine’s halogen-bonding capacity enhances binding to viral proteases.

Radiolabeling Precursor

The iodine-125 isotopologue is used in positron emission tomography (PET) tracer synthesis for neurodegenerative disease imaging .

ParameterValue
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes eye irritation)
Precautionary CodesP261 (Avoid breathing dust)
P305+P351+P338 (Eye exposure)

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